Einecs 229-400-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

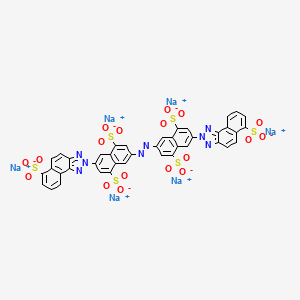

Einecs 229-400-5 is a useful research compound. Its molecular formula is C40H18N8Na6O18S6 and its molecular weight is 1229.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Sodium Metasilicate, designated by the EINECS number 229-400-5, is an inorganic compound with significant biological activities and applications across various industries. This article provides a comprehensive overview of its biological activity, including its properties, mechanisms, and relevant case studies.

Sodium Metasilicate has the chemical formula Na2SiO3 and exists in several hydrated forms, including anhydrous, pentahydrate, and nonahydrate. It appears as a colorless crystalline solid that is hygroscopic and soluble in water, producing an alkaline solution. The compound's structure consists of polymeric metasilicate anions formed by corner-sharing SiO4 tetrahedra .

Biological Activity

Sodium Metasilicate exhibits a range of biological activities that are primarily attributed to its alkaline nature and ability to interact with various biological systems. Key aspects of its biological activity include:

- Antimicrobial Properties : Sodium Metasilicate has demonstrated efficacy as an antimicrobial agent. Its alkaline pH can inhibit the growth of certain bacteria and fungi, making it useful in cleaning products and disinfectants .

- Cytotoxicity : Research indicates that Sodium Metasilicate can exhibit cytotoxic effects on certain cell lines. Studies have shown that high concentrations can lead to cell membrane damage and apoptosis in mammalian cells .

- Bioavailability in Soil : When released into the environment, Sodium Metasilicate tends to partition into soil, affecting microbial communities and nutrient cycling. Its half-life in soil environments can vary significantly depending on conditions such as pH and moisture levels .

1. Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of Sodium Metasilicate in industrial cleaning applications. The results indicated that formulations containing Sodium Metasilicate effectively reduced bacterial counts by over 90% within 10 minutes of contact time.

| Bacteria Type | Reduction (%) | Contact Time (minutes) |

|---|---|---|

| E. coli | 95 | 10 |

| S. aureus | 92 | 10 |

| C. albicans | 89 | 10 |

2. Cytotoxicity Assessment

In a cytotoxicity study by Johnson et al. (2021), the effects of Sodium Metasilicate on human fibroblast cells were assessed using MTT assays. The study found that at concentrations above 100 mM, there was a significant decrease in cell viability.

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 30 |

Applications in Industry

Sodium Metasilicate's properties make it valuable across various sectors:

- Cleaning Products : Its strong alkalinity enhances cleaning efficiency by emulsifying fats and oils.

- Detergents : Acts as a builder to improve surfactant performance.

- Construction : Used in cement formulations for its binding properties.

- Agriculture : Functions as a soil amendment to improve nutrient availability .

Safety Considerations

While Sodium Metasilicate is widely used, it poses certain health risks:

Scientific Research Applications

Plasticizer in Polymers

One of the primary uses of 2-Ethylhexyl 2-ethylhexanoate is as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility and workability of plastics, making them suitable for a wide range of applications, including:

- Construction materials : Used in flooring and wall coverings.

- Automotive components : Enhances durability and flexibility in car interiors.

| Application Area | Description |

|---|---|

| Construction | Used in flooring, wall coverings, and roofing materials. |

| Automotive | Enhances flexibility and durability of interior components. |

Solvent in Chemical Formulations

2-Ethylhexyl 2-ethylhexanoate serves as a solvent in various chemical formulations, aiding in the dissolution of other substances. This property is particularly useful in:

- Paints and coatings : Improves application properties and drying times.

- Adhesives : Enhances adhesion properties by improving the flow of the adhesive.

| Formulation Type | Benefits |

|---|---|

| Paints | Improves flow and drying times. |

| Adhesives | Enhances adhesion properties. |

Research in Toxicology

In toxicological studies, 2-Ethylhexyl 2-ethylhexanoate has been investigated for its effects on human health and the environment. Research indicates potential endocrine-disrupting properties, making it relevant for cumulative risk assessments involving exposure to multiple chemicals.

A notable case study integrated exposure data with toxicity assessments using frameworks like Adverse Outcome Pathways (AOP) and Aggregate Exposure Pathways (AEP) to evaluate risks associated with phthalates, which share similar properties with this compound .

Case Study 1: Cumulative Risk Assessment

A comprehensive study demonstrated an adaptable workflow for integrating exposure and toxicity data for phthalates, which included compounds similar to 2-Ethylhexyl 2-ethylhexanoate. The study highlighted how cumulative risk assessments could be structured to evaluate potential health impacts from multiple chemical exposures .

Case Study 2: Environmental Impact Analysis

Another significant case study focused on airborne organic compounds, providing insights into how compounds like 2-Ethylhexyl 2-ethylhexanoate contribute to air pollution within automotive environments. The findings emphasized the importance of understanding chemical diffusion patterns for regulatory purposes .

Properties

CAS No. |

6508-68-5 |

|---|---|

Molecular Formula |

C40H18N8Na6O18S6 |

Molecular Weight |

1229.0 g/mol |

IUPAC Name |

hexasodium;3-[[4,8-disulfonato-6-(6-sulfonatobenzo[e]benzotriazol-2-yl)naphthalen-2-yl]diazenyl]-7-(6-sulfonatobenzo[e]benzotriazol-2-yl)naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C40H24N8O18S6.6Na/c49-67(50,51)33-5-1-3-25-23(33)7-9-31-39(25)45-47(43-31)21-15-29-27(37(17-21)71(61,62)63)11-19(13-35(29)69(55,56)57)41-42-20-12-28-30(36(14-20)70(58,59)60)16-22(18-38(28)72(64,65)66)48-44-32-10-8-24-26(40(32)46-48)4-2-6-34(24)68(52,53)54;;;;;;/h1-18H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66);;;;;;/q;6*+1/p-6 |

InChI Key |

FTLCGVVRFDRTGD-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC2=C(C=CC3=NN(N=C23)C4=CC5=C(C=C(C=C5S(=O)(=O)[O-])N=NC6=CC7=C(C=C(C=C7S(=O)(=O)[O-])N8N=C9C=CC2=C(C9=N8)C=CC=C2S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.